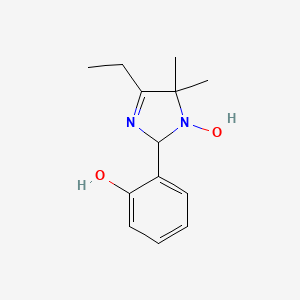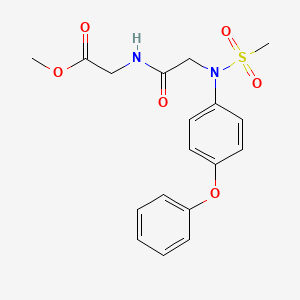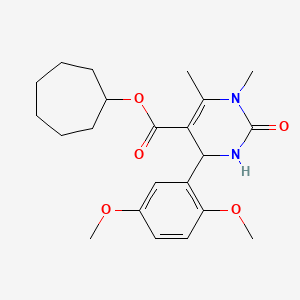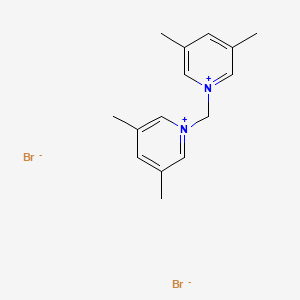
1,1'-methylenebis(3,5-dimethylpyridinium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-methylenebis(3,5-dimethylpyridinium) dibromide, commonly known as MDP, is a synthetic compound with antimicrobial properties. It belongs to the family of bispyridinium compounds and is structurally similar to the well-known antiseptic agent, chlorhexidine. MDP has been widely used in various fields, including medicine, dentistry, and veterinary medicine, due to its potent antimicrobial activity against a broad spectrum of microorganisms.
Mechanism of Action
MDP exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. It binds to the cell membrane and causes leakage of intracellular components, leading to cell death. MDP has also been shown to inhibit the formation of biofilms, which are communities of microorganisms that can cause persistent infections.
Biochemical and Physiological Effects:
MDP has been shown to have low toxicity and is well-tolerated by mammalian cells. It does not cause significant cytotoxicity or genotoxicity and has been reported to have anti-inflammatory properties. MDP has also been shown to have a synergistic effect when used in combination with other antimicrobial agents.
Advantages and Limitations for Lab Experiments
MDP is a potent antimicrobial agent that can be used in a variety of laboratory experiments. It is effective against a broad spectrum of microorganisms and has low toxicity, making it a safe and reliable choice for researchers. However, MDP is a synthetic compound and may not accurately reflect the behavior of natural antimicrobial agents. Additionally, MDP may have limited activity against certain microorganisms, and its effectiveness may be influenced by factors such as pH and temperature.
Future Directions
There are several areas of research that could benefit from further investigation of MDP. One potential area is the development of new formulations of MDP that could enhance its effectiveness against specific microorganisms or in specific applications. Another area of research is the investigation of the mechanism of action of MDP, which could provide insight into the development of new antimicrobial agents. Additionally, the use of MDP in combination with other antimicrobial agents could be explored as a potential strategy for combating antibiotic-resistant infections.
Synthesis Methods
MDP can be synthesized by the reaction of 3,5-dimethylpyridine with paraformaldehyde and hydrobromic acid. The reaction results in the formation of the bispyridinium compound, which can be further purified by recrystallization.
Scientific Research Applications
MDP has been extensively studied for its antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
properties
IUPAC Name |
1-[(3,5-dimethylpyridin-1-ium-1-yl)methyl]-3,5-dimethylpyridin-1-ium;dibromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.2BrH/c1-12-5-13(2)8-16(7-12)11-17-9-14(3)6-15(4)10-17;;/h5-10H,11H2,1-4H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKWZFBUUZITTH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C[N+]2=CC(=CC(=C2)C)C)C.[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethylpyridin-1-ium-1-yl)methyl]-3,5-dimethylpyridin-1-ium;dibromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B4967938.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4967948.png)
![1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4967952.png)
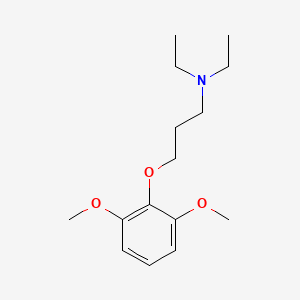
![ethyl 4-(4-methoxybenzyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4967965.png)
![2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4967970.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4967974.png)
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)

![N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4967995.png)
![ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4967999.png)
